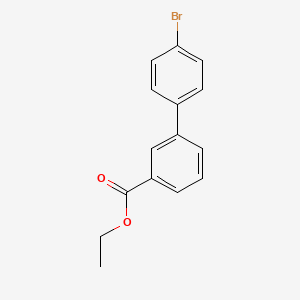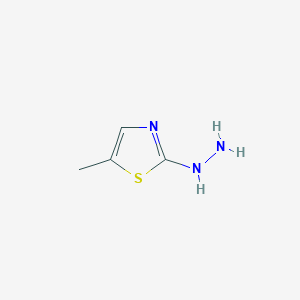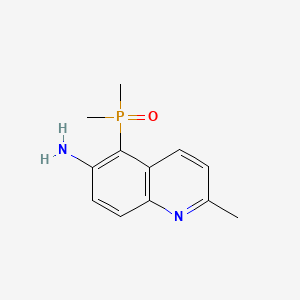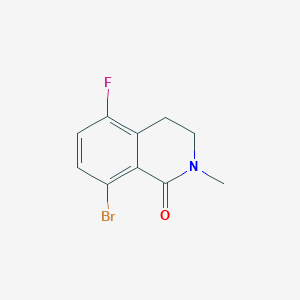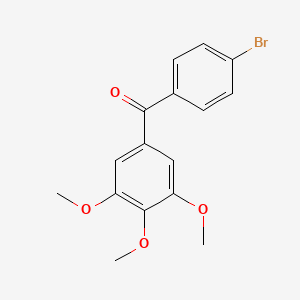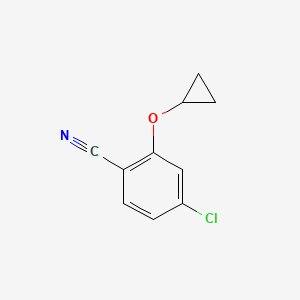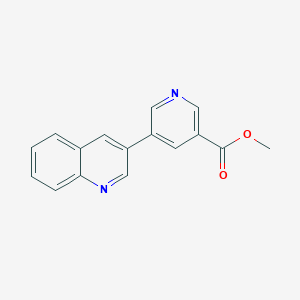
Methyl 5-(3-quinolinyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(3-quinolinyl)nicotinate: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a nicotinate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-quinolinyl)nicotinate typically involves the condensation of quinoline derivatives with nicotinic acid or its esters. One common method includes the use of transition-metal catalysis, such as palladium or ruthenium catalysts, to facilitate the coupling reaction. The reaction conditions often involve elevated temperatures and the use of solvents like dimethylformamide or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: Methyl 5-(3-quinolinyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products: The major products formed from these reactions include quinoline-N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound has shown promise in biological studies, particularly in the development of fluorescent probes and sensors for detecting metal ions and other analytes.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. It is also being explored for its role in drug delivery systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 5-(3-quinolinyl)nicotinate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Methyl nicotinate: A simpler derivative of nicotinic acid, used primarily as a rubefacient in topical preparations.
Quinoline: The parent compound of quinoline derivatives, widely used in medicinal chemistry.
Nicotinic acid:
Uniqueness: Methyl 5-(3-quinolinyl)nicotinate stands out due to its unique structure, which combines the properties of both quinoline and nicotinic acid derivatives. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
属性
CAS 编号 |
893735-07-4 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
methyl 5-quinolin-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H12N2O2/c1-20-16(19)14-7-12(8-17-9-14)13-6-11-4-2-3-5-15(11)18-10-13/h2-10H,1H3 |
InChI 键 |
ONJPHYLIEVACSU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


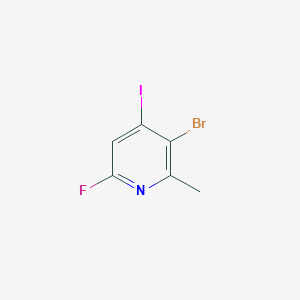
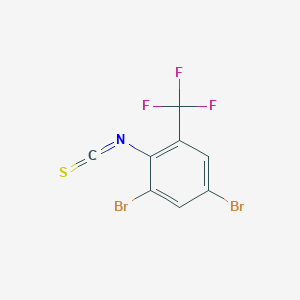
![5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B13921175.png)
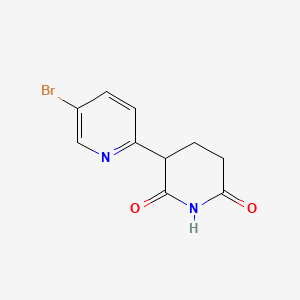
![5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13921193.png)
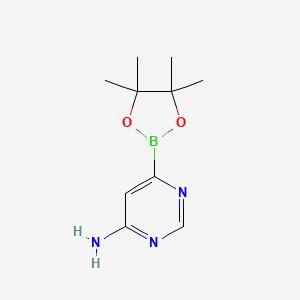
![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)
